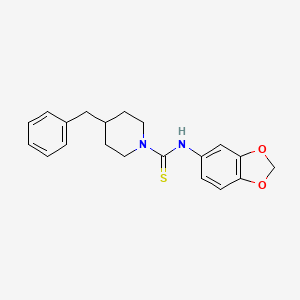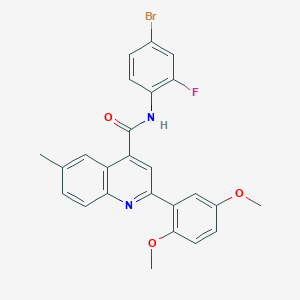
N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethoxyphenyl)-6-methyl-4-quinolinecarboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives often involves condensation reactions, cyclization, and functional group transformations. One common approach for synthesizing such compounds includes the condensation of aminomethylquinoline carboxylic acid derivatives with amines or sulfonamides, followed by subsequent modifications like hydrogenolysis and reaction with halides to introduce specific substituents (Gracheva et al., 1982)(Gracheva, I., Kovel'man, I., & Tochilkin, A. I., 1982).
Molecular Structure Analysis
The molecular structure of N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethoxyphenyl)-6-methyl-4-quinolinecarboxamide features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. Substituents on this core, such as bromo, fluoro, methoxy, and methyl groups, significantly influence the molecule's electronic properties and reactivity. Crystal structure analysis and techniques such as FT-IR, FT-Raman, and NBO analyses provide insights into the compound's structural features, including bond lengths, angles, and the distribution of electron density across the molecule (Babashkina et al., 2022)(Babashkina, M. G., & Safin, D., 2022).
Wissenschaftliche Forschungsanwendungen
Analytical Detection and Quantification
One study describes the analytical challenges posed by novel psychoactive substances like 25B-NBOMe, a compound structurally related to the one . The study developed a rapid and selective method for the extraction and determination of such substances in blood samples using UPLC-MS/MS techniques. This research highlights the importance of developing sensitive and specific analytical methods for detecting psychoactive substances in biological materials, which can be applied in forensic toxicology and clinical diagnostics (Wiergowski et al., 2017).
Pharmacokinetics and Metabolism
Another aspect of scientific research applications involves understanding the metabolism and disposition of psychoactive compounds. Studies on compounds like SB-649868, an orexin 1 and 2 receptor antagonist, provide insights into the metabolic pathways, including oxidative deamination and hydroxylation, which can inform the pharmacokinetic profiles of related compounds. Such information is crucial for drug development, safety evaluation, and therapeutic monitoring (Renzulli et al., 2011).
Toxicological Studies
Toxicological studies on compounds structurally related to N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethoxyphenyl)-6-methyl-4-quinolinecarboxamide, such as 2C-B, provide valuable data on the potential health risks associated with exposure to novel psychoactive substances. Research findings can inform public health policies, drug abuse prevention strategies, and medical treatment protocols for intoxications. Studies have documented the occurrence of severe intoxications and fatalities associated with psychoactive substance use, emphasizing the need for awareness and regulatory measures to mitigate these risks (Spoelder et al., 2019).
Eigenschaften
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethoxyphenyl)-6-methylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrFN2O3/c1-14-4-7-21-17(10-14)18(25(30)29-22-8-5-15(26)11-20(22)27)13-23(28-21)19-12-16(31-2)6-9-24(19)32-3/h4-13H,1-3H3,(H,29,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPWMTYBQBLPSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=C(C=C(C=C3)Br)F)C4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethoxyphenyl)-6-methylquinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2,4-dimethylphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4626763.png)
![4-benzyl-3-[(3-chlorobenzyl)thio]-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B4626771.png)
![N-[2-(8-quinolinyloxy)ethyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B4626779.png)

![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B4626793.png)
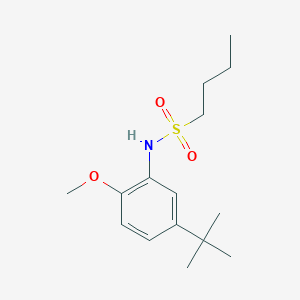
![3-allyl-5-{3-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4626802.png)
![N-cyclopropyl-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4626813.png)
![4-{4-methoxy-3-[(2-methylbenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4626819.png)
![N-(4-iodo-2-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4626830.png)
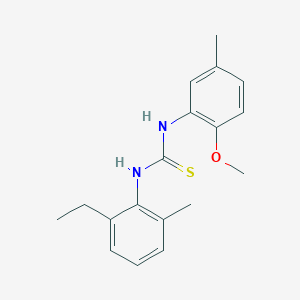
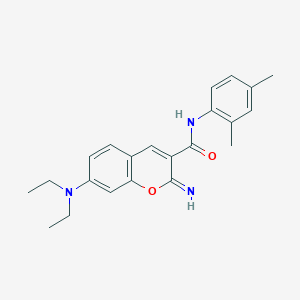
![ethyl N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}glycinate](/img/structure/B4626851.png)
